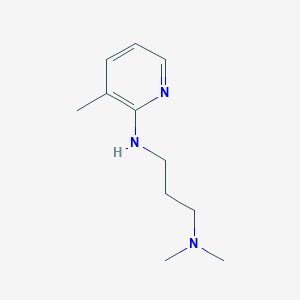
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both a pyridine ring and a diamine chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine typically involves the reaction of 3-methylpyridine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and is more efficient for large-scale production. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield simpler amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of biological systems and processes, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with a simpler structure, used in similar applications.
N,N-Dimethyl-1,3-propane diamine: Another related compound with comparable properties and uses.
Uniqueness
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile and effective in various applications compared to its simpler counterparts.
Properties
CAS No. |
88260-25-7 |
|---|---|
Molecular Formula |
C11H19N3 |
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-methylpyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-10-6-4-7-12-11(10)13-8-5-9-14(2)3/h4,6-7H,5,8-9H2,1-3H3,(H,12,13) |
InChI Key |
UXHPJFBFUNXEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



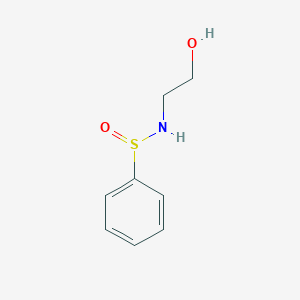
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
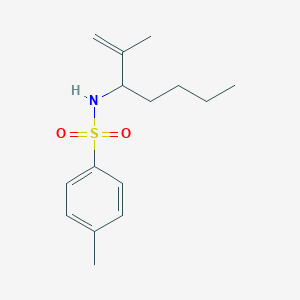
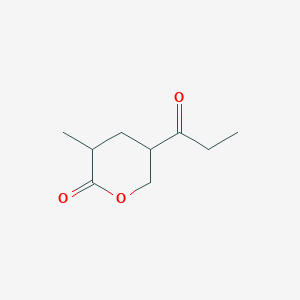
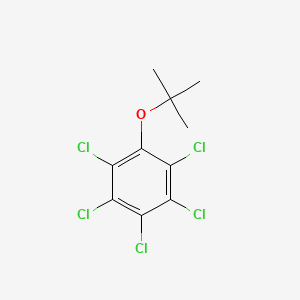
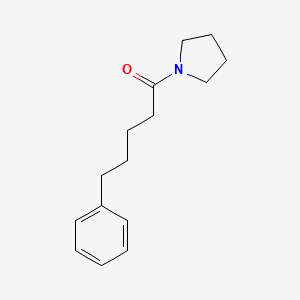

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
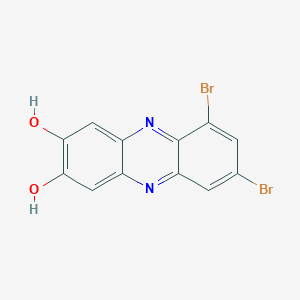
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
